Home > Products > Screening Compounds P46918 > Sulfanilamide sodium
Sulfanilamide sodium - 10103-15-8

Sulfanilamide sodium

Catalog Number: EVT-1587181
CAS Number: 10103-15-8
Molecular Formula: C6H7N2NaO2S
Molecular Weight: 194.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A short-acting sulfonamide used as an anti-infective agent. It has lower anti-bacterial activity than SULFAMETHOXAZOLE.
Overview

Sulfanilamide sodium is a sulfonamide compound that plays a significant role in medicinal chemistry, particularly as an antibiotic. It is derived from sulfanilamide, which is characterized by the presence of a sulfamoyl group attached to an aniline structure. The sodium salt form enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.

Source

Sulfanilamide sodium can be synthesized through various chemical methods, often starting from sulfanilamide itself. The compound is typically produced in laboratories and pharmaceutical settings, where it is utilized for its antibacterial properties.

Classification

Sulfanilamide sodium belongs to the class of sulfonamides, which are synthetic antimicrobial agents. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Synthesis Analysis

Methods

The synthesis of sulfanilamide sodium can be achieved through several methods:

  1. Reaction with Sodium Hydroxide: A common method involves dissolving sulfanilamide in water and reacting it with sodium hydroxide. This process can be optimized to improve yield and purity.
  2. Microwave Irradiation: Recent advancements have introduced microwave-assisted synthesis, which enhances reaction rates and yields by providing uniform heating .
  3. Oxidative Conversion: Another method involves the oxidative conversion of thiol derivatives to sulfonyl chlorides, followed by reaction with amines to form sulfonamides .

Technical Details

The synthesis typically requires careful control of pH and temperature to ensure complete reaction and minimize impurities. For instance, using solid sodium hydroxide with high purity (≥98.5%) can significantly enhance the efficiency and reduce reaction times .

Molecular Structure Analysis

Structure

Sulfanilamide sodium has the chemical formula C6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S} and features a sulfamoyl group attached to an aniline ring at the para position (4-position). The molecular structure can be represented as follows:

  • Chemical Structure:
    • Aniline backbone
    • Sulfamoyl group:  SO2NH2\text{ SO}_2\text{NH}_2

Data

  • Molecular Weight: Approximately 172.21 g/mol
  • Melting Point: The melting point of sulfanilamide sodium varies depending on purity but is generally around 165-170 °C.
Chemical Reactions Analysis

Reactions

Sulfanilamide sodium participates in various chemical reactions:

  1. Formation of Sulfonamides: It reacts with amines or amine derivatives to form sulfonamides through nucleophilic substitution.
  2. Degradation Reactions: Under certain conditions, sulfanilamide can degrade into other compounds, which can be monitored using techniques like thin-layer chromatography .

Technical Details

The stability of sulfanilamide sodium is influenced by factors such as pH and temperature, which can lead to hydrolysis or other degradation pathways if not properly controlled.

Mechanism of Action

Process

Sulfanilamide sodium acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is involved in folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), it effectively blocks the synthesis of folate, leading to bacterial growth inhibition.

Data

  • Inhibition Constant (Ki): The Ki value for sulfanilamide against DHPS varies but typically ranges in nanomolar concentrations, indicating strong binding affinity.
  • Antimicrobial Spectrum: Sulfanilamide sodium exhibits activity against a range of Gram-positive and Gram-negative bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Highly soluble in water due to its sodium salt form, enhancing its bioavailability.

Chemical Properties

  • pH Stability: Stable within a pH range of 4-7.
  • Reactivity: Reacts with strong oxidizing agents but remains stable under normal storage conditions.
Applications

Scientific Uses

  1. Antibacterial Agent: Widely used in the treatment of bacterial infections due to its ability to inhibit bacterial growth.
  2. Research Applications: Utilized in studies involving microbial resistance mechanisms and drug development.
  3. Pharmaceutical Formulations: Incorporated into various dosage forms for effective delivery in clinical settings.
Historical Development and Contextual Significance

Evolution of Sulfonamide Derivatives in Antimicrobial Chemotherapy

The development of sulfonamide antibiotics represents a revolutionary advancement in antimicrobial chemotherapy that fundamentally transformed medical approaches to bacterial infections. The foundational breakthrough occurred in 1935 when Gerhard Domagk demonstrated that the azo dye Prontosil (Figure 1) exhibited remarkable efficacy against streptococcal infections in mice [1] [3]. This discovery was rapidly validated in human medicine when Domagk successfully treated his own daughter's life-threatening streptococcal infection using the compound [9]. The subsequent elucidation of Prontosil's mechanism by French researchers revealed that its antibacterial activity resulted from metabolic conversion to sulfanilamide (4-aminobenzenesulfonamide), the true therapeutic agent [1] [6]. This discovery of metabolic activation marked a pivotal moment in pharmacology, demonstrating that prodrugs could be intentionally designed for therapeutic purposes.

The structural simplicity of sulfanilamide (C₆H₈N₂O₂S) enabled rapid synthetic diversification, leading to second-generation sulfonamides with improved pharmacological properties. Key molecular modifications focused on the sulfonamide group (-SO₂NH₂) and the aromatic amine (-NH₂), which were essential for maintaining antibacterial activity [1]. Introduction of heterocyclic substituents at the N¹ position yielded compounds such as sulfapyridine (1938), sulfathiazole (1939), and sulfadiazine (1941), which demonstrated enhanced antibacterial potency and pharmacokinetic profiles [1] [9]. These derivatives operated through the same fundamental mechanism as sulfanilamide: competitive inhibition of dihydropteroate synthase, the bacterial enzyme responsible for incorporating para-aminobenzoic acid (PABA) into folic acid precursors [1] [3]. This mechanism provided selective toxicity against bacteria while sparing mammalian cells, establishing the sulfonamides as the first broadly effective synthetic antimicrobial agents with systemic activity.

Table 1: Key Sulfonamide Derivatives and Their Development Timeline

CompoundYear IntroducedMolecular StructureTherapeutic Advancement
Prontosil1935Azo dye prodrugFirst clinically effective sulfonamide
Sulfanilamide19364-aminobenzenesulfonamideActive metabolite of Prontosil
Sulfapyridine1938N¹-pyridyl substitutionImproved solubility and potency
Sulfathiazole1939N¹-thiazolyl substitutionEnhanced antibacterial spectrum
Sulfadiazine1941N¹-pyrimidinyl substitutionSuperior tissue penetration and efficacy
Sulfanilamide Sodium1940sSodium salt of sulfanilamideEnhanced water solubility for parenteral use

Role of Sulfanilamide Sodium in Early Synthetic Antibiotic Paradigms

Sulfanilamide sodium emerged as a critical pharmaceutical innovation that addressed significant limitations of the parent compound sulfanilamide. Despite sulfanilamide's potent antibacterial properties, its poor aqueous solubility (approximately 1g/37ml in alcohol, but nearly insoluble in water) severely restricted clinical utility [3] [5]. This physicochemical challenge impeded the development of parenteral formulations necessary for treating systemic infections and critically ill patients. The conversion to the sodium salt form dramatically improved water solubility through ionic dissociation, enabling intravenous administration and more rapid achievement of therapeutic blood concentrations [5] [9].

The introduction of sulfanilamide sodium solutions represented a formulation breakthrough that expanded treatment options across diverse clinical scenarios. During World War II, sulfanilamide sodium became indispensable for battlefield medicine, where intravenous administration proved vital for treating soldiers with severe wound infections, sepsis, and systemic bacterial infections when oral administration was impractical [3] [6]. Military medical corps routinely carried sulfanilamide sodium solutions for immediate administration in field hospitals, significantly reducing mortality from infected wounds compared to previous conflicts [3]. The compound's broad-spectrum activity against Gram-positive pathogens, particularly streptococci, made it a frontline therapeutic for pneumonia, erysipelas, and other serious infections in the pre-penicillin era [1] [9].

Sulfanilamide sodium also served as a chemical precursor for topical formulations, including silver sulfadiazine for burn wound therapy [1]. The synthesis involved straightforward acid-base reactions where sulfanilamide was dissolved in sodium hydroxide solution, followed by purification through crystallization (Figure 2). This process yielded a stable, highly water-soluble powder that could be reconstituted for injection or incorporated into topical preparations [5] [9]. The chemical modification exemplified a rational approach to overcoming pharmacokinetic limitations while preserving the essential pharmacophore required for antibacterial activity. The sodium salt retained the critical para-aminobenzenesulfonamide structure necessary for competitive inhibition of bacterial folate synthesis, demonstrating that salt formation at the sulfonamide nitrogen did not compromise antimicrobial efficacy [1] [9].

Table 2: Formulation Advantages of Sulfanilamide Sodium Over Sulfanilamide Base

PropertySulfanilamideSulfanilamide SodiumClinical Significance
Water Solubility~0.1% at 20°C>50% at 20°CEnables parenteral administration
BioavailabilityLimited by dissolution rateRapid and complete absorptionAchieves therapeutic concentrations faster
Formulation OptionsOral solids, topical powdersIV solutions, irrigation fluidsExpands treatment settings and applications
Stability in SolutionPoorGood with proper bufferingFacilitates ready-to-use preparations
Tissue PenetrationVariableEnhanced distributionImproves efficacy in deep-seated infections

Regulatory Milestones Post-1938 FD&C Act: Implications for Sulfanilamide Derivatives

The therapeutic promise of sulfonamides was tragically overshadowed by the Elixir Sulfanilamide disaster of 1937, which directly precipitated the most significant regulatory reform in pharmaceutical history. The catastrophe occurred when the S.E. Massengill Company marketed a liquid formulation of sulfanilamide using diethylene glycol (DEG) as a solvent to improve palatability [4] [7] [8]. The preparation was tested for flavor, appearance, and fragrance, but not evaluated for safety prior to marketing [4] [8]. DEG, now recognized as a potent nephrotoxin and hepatotoxin, caused acute kidney failure and resulted in 107 fatalities across 15 states, predominantly children being treated for streptococcal infections [2] [7]. Toxicology investigations later established that DEG is metabolized to oxalic acid, which forms insoluble crystals in renal tubules, leading to irreversible cortical necrosis [8].

This tragedy exposed critical deficiencies in the 1906 Pure Food and Drugs Act, which did not require premarket safety evaluation of new drugs [2] [10]. Under the existing regulations, the FDA could only prosecute Massengill for "misbranding" since the term "elixir" implied an alcohol-based solution, whereas the preparation contained no alcohol [10]. The public outcry transformed the political landscape, catalyzing the passage of the Federal Food, Drug, and Cosmetic (FD&C) Act of 1938, signed into law by President Franklin D. Roosevelt on June 25, 1938 [7] [10]. This landmark legislation introduced revolutionary requirements that fundamentally reshaped drug development:

  • Premarket safety substantiation: Manufacturers were required to submit evidence of a new drug's safety through New Drug Applications (NDA) before marketing [2] [10]. The FDA was empowered to reject applications for unsafe products and to mandate label warnings.
  • Manufacturing oversight: The Act authorized factory inspections and established Good Manufacturing Practice (GMP) standards to ensure product quality and purity [10].
  • Labeling regulations: Drugs were required to provide adequate directions for use and warnings against unsafe use, with specific provisions for habit-forming substances [10].

For sulfanilamide sodium and other sulfonamide derivatives, the FD&C Act necessitated comprehensive safety evaluation beyond antibacterial efficacy. Manufacturers were required to conduct animal toxicity studies and stability testing to establish the safety of both active ingredients and excipients [10]. The Act specifically addressed solvent safety, requiring toxicological evaluation of all formulation components—a direct response to the diethylene glycol tragedy [7] [8]. Subsequent amendments further refined regulatory requirements: The 1962 Kefauver-Harris Amendment mandated proof of efficacy in addition to safety, while the Prescription Drug Marketing Act of 1987 established stringent controls on drug distribution [2].

These regulatory milestones profoundly influenced sulfonamide development, shifting pharmaceutical innovation toward more systematic evaluation of therapeutic agents. The FD&C framework encouraged development of safer sulfonamide derivatives with improved therapeutic indices, such as sulfisoxazole and sulfamethoxazole, which eventually supplanted sulfanilamide sodium in clinical practice [1] [9]. The regulatory evolution transformed sulfonamide development from empirical formulation approaches to scientifically rigorous processes that balanced efficacy with comprehensive safety assessment—a paradigm that continues to underpin modern antimicrobial drug development.

Table 3: Impact of FD&C Act Requirements on Sulfonamide Development

FD&C Act ProvisionPre-1938 PracticePost-1938 RequirementImpact on Sulfonamide Derivatives
Premarket Safety EvidenceNot requiredMandatory New Drug Application (NDA)Required toxicological profiling of new derivatives
Excipient SafetyNo formal evaluationFull characterization and testingElimination of toxic solvents like diethylene glycol
Manufacturing StandardsVariable quality controlCompliance with Good Manufacturing PracticesImproved purity and batch-to-batch consistency
Labeling AccuracyLimited enforcementStrict directions and warningsStandardized dosing guidance and contraindications
Facility InspectionNo federal authorityFDA access to production facilitiesEnhanced quality assurance throughout production

Properties

CAS Number

10103-15-8

Product Name

Sulfanilamide sodium

IUPAC Name

sodium;(4-aminophenyl)sulfonylazanide

Molecular Formula

C6H7N2NaO2S

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C6H7N2O2S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H-,8,9,10);/q-1;+1

InChI Key

CGRKCGWEOIQFRD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)[NH-].[Na+]

Synonyms

4 aminobenzenesulfonamide
4-aminobenzenesulfonamide
Azol Polvo
sulfanilamide
sulfanilamide barium salt
sulfanilamide cadmium salt
sulfanilamide hydrochloride
sulfanilamide lithium salt
sulfanilamide magnesium salt
sulfanilamide monohydrate
sulfanilamide silver salt
Sulfanilamide Sodium
sulfanilamide sodium salt
sulfanilamide strontium salt
sulfanilamide zinc salt
Sulphanilamide

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[NH-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.